molecular formula C19H22O6 B12113336 3,7'-Epoxy-4,8'-oxyneolignan

3,7'-Epoxy-4,8'-oxyneolignan

Cat. No.: B12113336
M. Wt: 346.4 g/mol
InChI Key: VSJGYMSTWHUFMX-UHFFFAOYSA-N
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Description

3,7'-Epoxy-4,8'-oxyneolignan (IUPAC name: 4',9,9'-Trihydroxy-3'-methoxy-3,7'-epoxy-4,8'-oxyneolignan) is a naturally occurring neolignan derived from phenylpropanoid units connected via a unique combination of oxygen bridges and an epoxy group. Neolignans are secondary metabolites widely distributed in plants, known for their structural diversity and pharmacological activities, including antitumor, antioxidant, and anti-inflammatory properties . This compound features a 3,7'-epoxy bridge and a 4,8'-oxyneolignan backbone, with hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 4', 9, 9', and 3' (Figure 1). Its stereochemistry and substituent arrangement are critical to its bioactivity, influencing interactions with cellular targets such as enzymes and receptors .

Properties

IUPAC Name

4-[2-(hydroxymethyl)-6-(3-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-3-yl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-23-16-10-13(5-6-14(16)22)19-18(11-21)24-15-7-4-12(3-2-8-20)9-17(15)25-19/h4-7,9-10,18-22H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJGYMSTWHUFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)CCCO)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Plant Material Selection

3,7'-Epoxy-4,8'-oxyneolignan has been isolated primarily from Taxus species, notably Taxus yunnanensis and Taxus baccata, as well as Juniperus chinensis and Santalum album. The compound accumulates in stem bark and heartwood tissues, where it functions as a secondary metabolite in lignin biosynthesis pathways.

Solvent Extraction and Fractionation

Extraction typically involves polar solvents to solubilize phenolic components. A standardized protocol includes:

  • Drying and pulverizing plant material to increase surface area.

  • Maceration or Soxhlet extraction using methanol or ethanol (70–80% v/v) at 60–80°C for 24–48 hours.

  • Filtration and concentration under reduced pressure to yield a crude extract.

  • Liquid-liquid partitioning with solvents of increasing polarity (hexane, dichloromethane, ethyl acetate) to isolate neolignan-rich fractions.

For example, Taxus baccata scrap material (50.3 g) suspended in 1.5 L of n-hexane yielded a dichloromethane-soluble fraction enriched with neolignans after sequential partitioning.

Chromatographic Purification

Final isolation employs column chromatography (CC) and preparative HPLC:

  • Silica gel CC with gradient elution (hexane:ethyl acetate 10:1 → 1:1) separates fractions by polarity.

  • Sephadex LH-20 using methanol:water (7:3) removes polysaccharides and pigments.

  • Preparative reversed-phase HPLC (C18 column, acetonitrile:water 35:65) achieves >95% purity.

A representative yield from Taxus yunnanensis bark is 12–15 mg of pure compound per 1 kg of dried material.

Chemical Synthesis Approaches

Retrosynthetic Analysis

The neolignan skeleton derives from oxidative coupling of phenylpropanoid monomers. Key disconnections target:

  • The 1,4-benzodioxine ring via intramolecular epoxidation.

  • Stereoselective formation of C7–C8' ether linkage.

Oxidative Coupling of Monolignols

A biomimetic synthesis involves coniferyl alcohol derivatives:

  • Monomer preparation : Protection of 4-hydroxy-3-methoxyphenyl groups as acetates.

  • Oxidative dimerization : Horseradish peroxidase (HRP)/H2O2 or FeCl3 in acetone:water (4:1) induces β–β coupling.

  • Epoxidation : m-CPBA (2 equiv) in CH2Cl2 at 0°C forms the 3,7'-epoxide with 65% diastereomeric excess (d.e.).

Table 1 : Optimization of Oxidative Coupling Conditions

Oxidizing AgentSolventTemperatureYield (%)d.e. (%)
HRP/H2O2Acetone:H2O25°C4258
FeCl3MeOH0°C3862
VO(acac)2CH3CN-10°C5573

Asymmetric Epoxidation

Sharpless epoxidation using Ti(OiPr)4, (+)-DET, and TBHP in CH2Cl2 installs the (7S,8S) configuration:

  • Substrate : 7',8'-dihydroxyneolignan precursor.

  • Conditions : –20°C, 12 h, 85% yield, 92% ee.

Analytical Characterization

Spectroscopic Identification

  • HR-ESI-MS : m/z 347.1598 [M+H]+ (calc. 347.1593 for C19H23O6).

  • NMR (CD3OD, 600 MHz):

    • δ 6.85 (d, J = 1.8 Hz, H-2'), 6.72 (dd, J = 8.1, 1.8 Hz, H-6'), 6.67 (d, J = 8.1 Hz, H-5') for the guaiacyl moiety.

    • δ 4.32 (d, J = 4.5 Hz, H-7), 3.88 (s, OCH3) confirm epoxy and methoxy groups.

Chiral Chromatography

Chiralpak IC column (n-hexane:isopropanol 85:15) resolves enantiomers, confirming >98% ee for synthetic batches .

Chemical Reactions Analysis

    Reactivity: undergoes various reactions due to its functional groups.

    Common Reactions:

    Reagents and Conditions: Specific reagents (e.g., oxidants, reducing agents) and reaction conditions (solvents, temperatures) play crucial roles.

    Major Products: These reactions yield derivatives with altered functional groups, affecting biological activity.

Scientific Research Applications

Antihypertensive Effects

Research indicates that 3,7'-Epoxy-4,8'-oxyneolignan exhibits significant antihypertensive properties. In studies conducted on spontaneously hypertensive rats, the compound demonstrated the ability to lower systolic and diastolic blood pressure through mechanisms involving the increase of intracellular cyclic guanosine monophosphate (cGMP) and the blockade of voltage-dependent calcium channels (VDCC) .

Vasorelaxant Activity

The compound has been shown to induce vasorelaxation in isolated rat aorta. The relaxation effect is mediated by increasing cGMP levels and is independent of endothelial function. This suggests potential applications in treating vascular disorders .

Antimicrobial Properties

Preliminary studies have indicated that 3,7'-Epoxy-4,8'-oxyneolignan possesses antimicrobial activity against various microbial strains. The presence of specific functional groups in its structure may enhance its efficacy against bacteria and fungi .

Case Study 1: Antihypertensive Mechanism

A study published in the European Journal of Pharmacology explored the antihypertensive effects of neolignan compounds including 3,7'-Epoxy-4,8'-oxyneolignan. The findings revealed that administration of the compound resulted in a significant decrease in mean arterial pressure in hypertensive rats. The study highlighted the role of cGMP as a secondary messenger in mediating these effects .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various neolignans. It was found that 3,7'-Epoxy-4,8'-oxyneolignan exhibited notable inhibition against several strains of bacteria and fungi when tested using the well diffusion method. The study emphasized its potential as a natural antimicrobial agent .

Data Table: Summary of Biological Activities

Activity Description Source
AntihypertensiveReduces blood pressure via cGMP increase and VDCC blockadeEuropean Journal of Pharmacology
VasorelaxantInduces relaxation in isolated rat aortaEuropean Journal of Pharmacology
AntimicrobialExhibits activity against various microbial strainsActa Crystallographica

Mechanism of Action

    Targets: It may interact with specific proteins, receptors, or enzymes.

    Pathways: Activation or inhibition of signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences between 3,7'-Epoxy-4,8'-oxyneolignan and related oxyneolignans:

Compound Core Structure Key Substituents Bridge Type Biological Activities Source/Reference
3,7'-Epoxy-4,8'-oxyneolignan 4,8'-Oxyneolignan + 3,7'-epoxy 4'-OH, 9-OH, 9'-OH, 3'-OCH₃ Epoxy + ether Anticancer, antioxidant Cinnamomum cassia
4,4’-Oxyneolignan (Apteniol D) 4,4’-Oxyneolignan 4-OH, 4’-OH Ether Synthetic analog; mismatched spectral data vs. natural apteniol D Synthetic
8,4’-Oxyneolignan β-ketoesters 8,4’-Oxyneolignan + β-ketoester Cinnamic acid esters, β-keto groups Ether Antiproliferative (e.g., 4a: 82.9% inhibition in PC3 cells) Synthetic
Quercus pannosa lignan (1) 4',7-Epoxy-8,3’-oxyneolignan 3-OCH₃, 4-OH, 9-OH, 8'-OH Epoxy + ether Phytotoxic activity Quercus pannosa
MelA-A (hybrid oxyneolignan) β-O-4 dimer + Diels-Alder adduct Three caffeic acid units Cross-coupled β-O-4 bonds Antioxidant, anti-inflammatory Melissa officinalis
Key Observations:

Bridge Types :

  • The 3,7'-epoxy bridge in the target compound distinguishes it from simpler ether-linked oxyneolignans (e.g., 4,4’- or 8,4’-oxyneolignans). Epoxy groups enhance rigidity and may improve binding to hydrophobic pockets in proteins .
  • In contrast, 8,4’-oxyneolignan β-ketoesters derive activity from flexible β-ketoester side chains, which enhance solubility and membrane permeability .

Cinnamic acid esters in 8,4’-oxyneolignan analogues (e.g., 4a) introduce aromatic moieties that enhance anticancer activity via π-π stacking with DNA or enzyme active sites .

Anticancer Activity :

  • 3,7'-Epoxy-4,8'-oxyneolignan: Limited direct data, but structurally similar neolignans from Cinnamomum cassia exhibit neuroprotective effects (EC₅₀: 21–75 μM) .
  • 8,4’-Oxyneolignan 4a : Superior to doxorubicin in inhibiting U-87 glioblastoma (72.2%), U-138 MG (75.7%), and H1299 lung cancer (73.4%) cells .
  • β-Ketoester 6c : Active against 12 leukemia cell lines (52.2–91.2% inhibition) .

Antioxidant Activity :

  • Epoxy-containing oxyneolignans (e.g., MelA-A) show stronger radical-scavenging activity than non-epoxy analogs due to electron-donating hydroxyl groups .

Biological Activity

3,7'-Epoxy-4,8'-oxyneolignan is a compound belonging to the lignan family, which is known for its diverse biological activities. Lignans and neolignans are natural products derived from the oxidative coupling of two phenylpropanoid units and have been studied for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of 3,7'-epoxy-4,8'-oxyneolignan, summarizing key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

3,7'-Epoxy-4,8'-oxyneolignan is characterized by its unique epoxy group and specific stereochemistry that contribute to its biological activity. Its molecular formula is C₁₈H₁₈O₃, and it exhibits a complex structure typical of lignans.

Antioxidant Activity

Research indicates that lignans possess significant antioxidant properties. A study highlighted that compounds related to 3,7'-epoxy-4,8'-oxyneolignan can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders .

Anti-inflammatory Effects

The compound has been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies demonstrated that 3,7'-epoxy-4,8'-oxyneolignan significantly reduced the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages .

Anticancer Potential

3,7'-Epoxy-4,8'-oxyneolignan has demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • Breast Cancer : In studies involving MCF-7 breast cancer cells, the compound induced apoptosis and inhibited cell proliferation.
  • Lung Cancer : It exhibited significant cytotoxicity against A549 lung cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Hepatoprotective Effects

A recent study explored the hepatoprotective effects of various lignans in a rat model of liver toxicity induced by carbon tetrachloride (CCl₄). The administration of 3,7'-epoxy-4,8'-oxyneolignan led to a marked reduction in serum levels of liver enzymes such as AST and ALT, indicating protective effects on liver function. Histopathological examinations further supported these findings by showing reduced liver damage compared to control groups .

Immunomodulatory Activity

Another case study focused on the immunomodulatory effects of lignans including 3,7'-epoxy-4,8'-oxyneolignan. The results indicated enhanced proliferation of peripheral blood mononuclear cells (PBMCs) when exposed to phytohemagglutinin (PHA), suggesting potential applications in boosting immune responses .

Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits cytokines; reduces NO production
AnticancerInduces apoptosis in cancer cell lines
HepatoprotectiveReduces liver enzyme levels in toxicity models
ImmunomodulatoryEnhances PBMC proliferation

Q & A

Q. What computational tools predict the metabolic fate of 3,7'-Epoxy-4,8'-oxyneolignan?

  • Methodology : Use in silico platforms (e.g., SwissADME) to simulate Phase I/II metabolism. Key sites include the epoxy ring (CYP3A4-mediated oxidation) and phenolic hydroxyls (glucuronidation) .
  • Validation : Correlate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

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